Z-Yvad-fmk
Overview
Description
N-Benzyloxycarbonyl-Tyr-Val-Ala-Asp(OMe)-fluoromethylketone, commonly known as Z-Yvad-fmk, is a cell-permeable, irreversible inhibitor of caspase-1 and caspase-4. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. This compound is widely used in scientific research to study the role of caspases in various biological processes, including inflammation, cell death, and disease pathogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Yvad-fmk involves the following steps:
Protection of the amino acids: The amino acids tyrosine, valine, alanine, and aspartic acid are protected using benzyloxycarbonyl (Z) groups to prevent unwanted reactions.
Coupling of amino acids: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the peptide chain.
Introduction of the fluoromethylketone group: The fluoromethylketone group is introduced at the C-terminus of the peptide chain using fluoromethylketone derivatives.
Deprotection: The benzyloxycarbonyl groups are removed using hydrogenation or acidic conditions to yield the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Z-Yvad-fmk primarily undergoes the following types of reactions:
Inhibition of caspase activity: this compound irreversibly binds to the active site of caspases, preventing their catalytic activity.
Hydrolysis: The ester bond in the aspartic acid residue can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Inhibition of caspase activity: this compound is used in cell culture experiments at concentrations ranging from 10 to 100 micromolar. .
Hydrolysis: Hydrolysis of the ester bond can be achieved using dilute hydrochloric acid or sodium hydroxide solutions
Major Products Formed
Inhibition of caspase activity: The major product formed is the inactive caspase-Z-Yvad-fmk complex.
Hydrolysis: The major products formed are the free amino acids and the fluoromethylketone derivative
Scientific Research Applications
Z-Yvad-fmk has a wide range of scientific research applications, including:
Chemistry: Used to study the structure and function of caspases and their role in biochemical pathways.
Biology: Employed in cell culture experiments to investigate the mechanisms of apoptosis and inflammation.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Industry: Applied in the development of caspase inhibitors for pharmaceutical research and drug discovery
Mechanism of Action
Z-Yvad-fmk exerts its effects by irreversibly binding to the active site of caspases, specifically caspase-1 and caspase-4. This binding prevents the catalytic activity of the caspases, thereby inhibiting the cleavage of their substrates. The inhibition of caspase activity leads to the suppression of apoptosis and inflammation. The molecular targets of this compound include the active sites of caspase-1 and caspase-4, and the pathways involved are the apoptotic and inflammatory signaling pathways .
Comparison with Similar Compounds
Z-Yvad-fmk is unique in its specificity for caspase-1 and caspase-4. Other similar compounds include:
Z-VAD-FMK: A pan-caspase inhibitor that targets multiple caspases, including caspase-1, caspase-3, and caspase-7
Ac-YVAD-cmk: A reversible inhibitor of caspase-1.
DEVD-CHO: A reversible inhibitor of caspase-3.
This compound is distinct in its irreversible inhibition and specificity for caspase-1 and caspase-4, making it a valuable tool for studying the specific roles of these caspases in biological processes .
Properties
IUPAC Name |
methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39FN4O9/c1-18(2)27(30(42)33-19(3)28(40)34-23(25(38)16-32)15-26(39)44-4)36-29(41)24(14-20-10-12-22(37)13-11-20)35-31(43)45-17-21-8-6-5-7-9-21/h5-13,18-19,23-24,27,37H,14-17H2,1-4H3,(H,33,42)(H,34,40)(H,35,43)(H,36,41)/t19-,23-,24-,27-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPQJUFFTWWKBT-LBDWYMBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39FN4O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10943333 | |
Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210344-97-1 | |
Record name | N-(5-Fluoro-1-methoxy-1,4-dioxopentan-3-yl)-3,6,9-trihydroxy-5-[(4-hydroxyphenyl)methyl]-11-methyl-1-phenyl-8-(propan-2-yl)-2-oxa-4,7,10-triazadodeca-3,6,9-trien-12-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10943333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.